molecular formula C20H14ClFN2O2S B5145181 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide CAS No. 6401-86-1

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide

Cat. No. B5145181
CAS RN: 6401-86-1
M. Wt: 400.9 g/mol
InChI Key: TWGHAMGYPDHKFR-UHFFFAOYSA-N
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Description

CCG-1423 was first discovered as a compound that inhibited the activity of Rho GTPases, which are key regulators of the cytoskeleton and cell migration. Since then, it has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

CCG-1423 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the exchange of GDP for GTP, which is necessary for Rho GTPases to become activated and regulate cytoskeletal dynamics and cell migration.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion; anti-inflammatory effects; reduction in smooth muscle cell proliferation; and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of CCG-1423 is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of CCG-1423 is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on CCG-1423. One area of interest is the development of more potent analogs of CCG-1423 that can be used in clinical settings. Another area of interest is the investigation of the potential of CCG-1423 as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of CCG-1423 on Rho GTPases and other cellular processes.

Synthesis Methods

The synthesis of CCG-1423 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4-nitrophenyl chlorothionoformate to form 4-(4-chlorophenoxy)phenyl thionocarbonate. This intermediate is then reacted with 2-fluorobenzoyl chloride to form CCG-1423.

Scientific Research Applications

CCG-1423 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit cancer cell proliferation, migration, and invasion by targeting Rho GTPases. In addition, CCG-1423 has been shown to have anti-inflammatory effects and can protect against cardiovascular disease by reducing smooth muscle cell proliferation. Furthermore, CCG-1423 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHAMGYPDHKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367656
Record name STK029494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide

CAS RN

6401-86-1
Record name STK029494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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